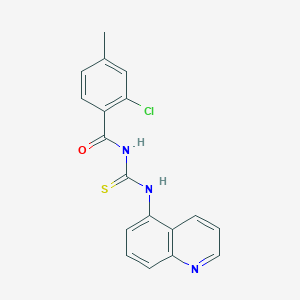
2-chloro-4-methyl-N-(quinolin-5-ylcarbamothioyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-4-methyl-N-(quinolin-5-ylcarbamothioyl)benzamide is a chemical compound that has gained significant attention in scientific research. It is a member of the benzamide family and has been studied extensively for its potential applications in various fields. In
Mecanismo De Acción
The mechanism of action of 2-chloro-4-methyl-N-(quinolin-5-ylcarbamothioyl)benzamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including topoisomerase II and histone deacetylase, which are involved in cell division and DNA repair. This inhibition leads to cell cycle arrest and apoptosis, which may explain its anti-cancer properties.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and inhibit the growth of tumor cells. It has also been shown to have anti-angiogenic properties, which may contribute to its anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-chloro-4-methyl-N-(quinolin-5-ylcarbamothioyl)benzamide in lab experiments is its potent anti-cancer properties. It has been shown to be effective against a variety of cancer cell lines, making it a promising candidate for further study. However, one limitation of using this compound in lab experiments is its potential toxicity. It has been shown to have toxic effects on normal cells at high concentrations, which may limit its use in certain applications.
Direcciones Futuras
There are many potential future directions for research on 2-chloro-4-methyl-N-(quinolin-5-ylcarbamothioyl)benzamide. One area of interest is its potential use in combination with other anti-cancer agents to enhance its effectiveness. Another area of interest is its potential use in the treatment of other diseases, such as inflammatory bowel disease and rheumatoid arthritis. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify any potential side effects or toxicity issues.
Métodos De Síntesis
The synthesis of 2-chloro-4-methyl-N-(quinolin-5-ylcarbamothioyl)benzamide involves the reaction of 2-chloro-4-methylbenzoic acid with thionyl chloride to form 2-chloro-4-methylbenzoyl chloride. This intermediate is then reacted with quinoline-5-carboxamide in the presence of a base to form the final product.
Aplicaciones Científicas De Investigación
2-chloro-4-methyl-N-(quinolin-5-ylcarbamothioyl)benzamide has been studied for its potential applications in various fields. It has been shown to have anti-cancer properties and has been studied as a potential treatment for various types of cancer, including breast cancer, lung cancer, and colon cancer. It has also been studied for its potential use as an anti-inflammatory agent and has shown promising results in reducing inflammation in animal models.
Propiedades
Fórmula molecular |
C18H14ClN3OS |
|---|---|
Peso molecular |
355.8 g/mol |
Nombre IUPAC |
2-chloro-4-methyl-N-(quinolin-5-ylcarbamothioyl)benzamide |
InChI |
InChI=1S/C18H14ClN3OS/c1-11-7-8-12(14(19)10-11)17(23)22-18(24)21-16-6-2-5-15-13(16)4-3-9-20-15/h2-10H,1H3,(H2,21,22,23,24) |
Clave InChI |
YSILXPCJNQPABK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(=O)NC(=S)NC2=CC=CC3=C2C=CC=N3)Cl |
SMILES canónico |
CC1=CC(=C(C=C1)C(=O)NC(=S)NC2=CC=CC3=C2C=CC=N3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-2-methoxyphenyl]-2-methylpropanamide](/img/structure/B251076.png)
![4-tert-butyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B251078.png)
![2-bromo-N-{[2-(difluoromethoxy)phenyl]carbamothioyl}benzamide](/img/structure/B251080.png)
![N-[[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]-2,6-dimethoxybenzamide](/img/structure/B251082.png)
![N-[4-(4-ethyl-1-piperazinyl)phenyl]-4-isopropoxybenzamide](/img/structure/B251083.png)
![2-(2,3-dimethylphenoxy)-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251084.png)
![2-methoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B251085.png)
![N-(4-{[(4-ethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide](/img/structure/B251088.png)
![N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-propoxybenzamide](/img/structure/B251089.png)
![2-(4-chloro-2-methylphenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251092.png)
![2-methyl-N-[4-(piperidin-1-ylmethyl)phenyl]propanamide](/img/structure/B251094.png)
![N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-furamide](/img/structure/B251096.png)
![N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-N'-propionylthiourea](/img/structure/B251097.png)
![4-fluoro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B251098.png)
